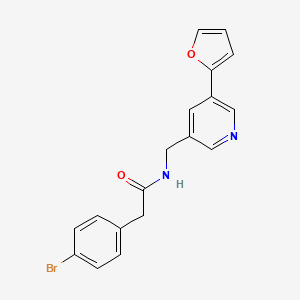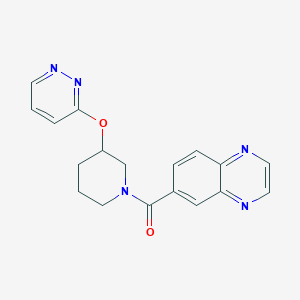
(3-(Pyridazin-3-yloxy)piperidin-1-yl)(quinoxalin-6-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Pyridazin-3-yloxy)piperidin-1-yl)(quinoxalin-6-yl)methanone is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
科学的研究の応用
Synthesis and Chemical Reactions
The synthesis and reactions of heterocyclic compounds, including those structurally related to (3-(Pyridazin-3-yloxy)piperidin-1-yl)(quinoxalin-6-yl)methanone, have been extensively studied. For instance, research by Ibrahim, El-Shaaer, and Hassan (2002) explores the synthesis of 2-Methyl-4-oxo-4H-1-benzopyrans and their reactions to form various derivatives, demonstrating the versatility of these compounds in chemical synthesis (Ibrahim, El-Shaaer, & Hassan, 2002). Similarly, Karkhut et al. (2014) detailed the synthesis and conformational analysis of related quinoxaline derivatives, highlighting the importance of structural analysis in understanding the properties of these compounds (Karkhut et al., 2014).
Potential Biological Applications
The exploration of biological applications is a critical aspect of research on heterocyclic compounds. Alagöz et al. (2021) synthesized new 3(2H)-pyridazinone derivatives and assessed their cytotoxicity and anti-proliferative activity against AGS cells. This study provides insight into the potential therapeutic applications of these compounds in treating gastric adenocarcinoma, showcasing the relevance of this compound derivatives in medical research (Alagöz et al., 2021).
Spectroscopic and Theoretical Studies
Investigations into the spectroscopic properties of related compounds have been conducted to understand their behavior under different conditions. A study by Al-Ansari (2016) examined the electronic absorption and fluorescence properties of amino-substituted compounds, providing a theoretical foundation for their potential applications in materials science and photonics (Al-Ansari, 2016).
特性
IUPAC Name |
(3-pyridazin-3-yloxypiperidin-1-yl)-quinoxalin-6-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c24-18(13-5-6-15-16(11-13)20-9-8-19-15)23-10-2-3-14(12-23)25-17-4-1-7-21-22-17/h1,4-9,11,14H,2-3,10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBMQZKYJIXZDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=NC=CN=C3C=C2)OC4=NN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

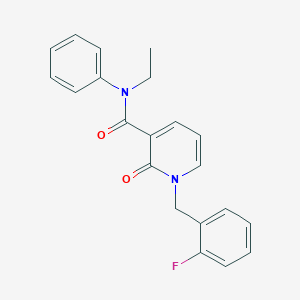

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2361558.png)
![8-[2-(3,4-dimethoxyphenyl)ethylamino]-3-methyl-7H-purine-2,6-dione](/img/structure/B2361559.png)


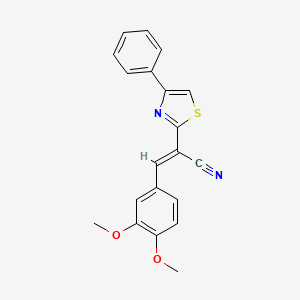
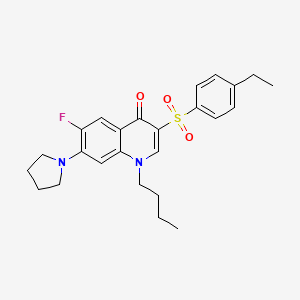

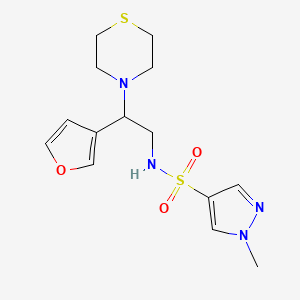
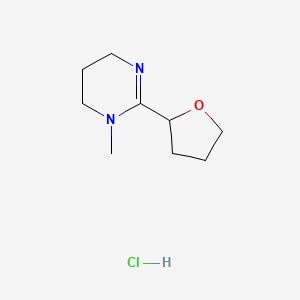
![{[4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2361574.png)
![2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol](/img/structure/B2361575.png)
